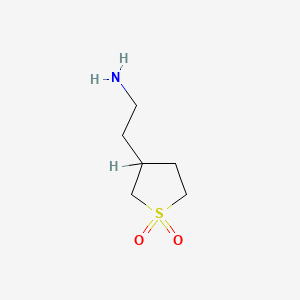

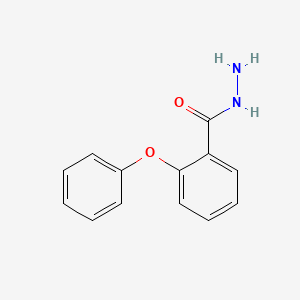

3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

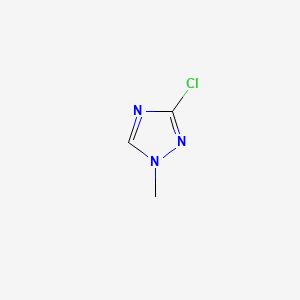

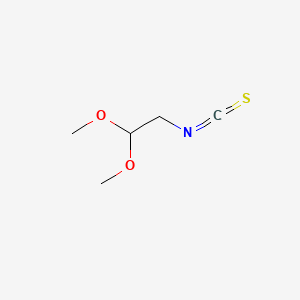

3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione, also known as 3-AE-1,6-Thd, is a versatile thiol-containing molecule widely used in a variety of scientific research applications. It is a small, water-soluble molecule that can be synthesized in a straightforward manner and is particularly useful for its ability to act as a nucleophile and as a reducing agent. This molecule has many potential applications in biochemistry, biotechnology, and drug discovery research.

科学研究应用

Flexibility in Enzyme Binding

- Study: "Flexibility of liver alcohol dehydrogenase in stereoselective binding of 3-butylthiolane 1-oxides" (Cho, Ramaswamy & Plapp, 1997).

- Findings: Thiolane 1-oxides, analogs of carbonyl substrates, bind to the alcohol dehydrogenase-NADH complex. The study explores how different stereoisomers of these compounds, including similar structures to 3-(2-Aminoethyl)-1lambda

6-thiolane-1,1-dione, interact with enzymes, demonstrating the flexibility of amino acid side chains in accommodating these molecules (Cho, Ramaswamy & Plapp, 1997).

Application in Tissue Engineering

- Study: "A Route to Aliphatic Poly(ester)s with Thiol Pendant Groups: From Monomer Design to Editable Porous Scaffolds" (Fuoco, Finne‐Wistrand & Pappalardo, 2016).

- Findings: This research highlights the use of lactide-type monomers possessing pendant thiol-protected groups for creating functionalized aliphatic copolyesters. These materials, which can be further modified, have significant applications in tissue engineering, demonstrating the utility of compounds like 3-(2-Aminoethyl)-1lambda

6-thiolane-1,1-dione in biomedical applications (Fuoco, Finne‐Wistrand & Pappalardo, 2016).

Chemical Synthesis and Biological Evaluation

- Study: "Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione" (Giles, Prakash & Ramseshu, 2007).

- Findings: This paper focuses on synthesizing compounds related to 3-(2-Aminoethyl)-1lambda

6-thiolane-1,1-dione, assessing their potential in pharmacological applications. The synthesized compounds demonstrated moderate anticoagulant, analgesic, anti-inflammatory, and anticancer activities (Giles, Prakash & Ramseshu, 2007).

Photoreactions in Organic Chemistry

- Study: "Diversity in the Base-induced Photoreactions of Thiolane-2,4-dione and Derivatives" (Saito & Sato, 1979).

- Findings: The study explores the photoreactions of thiolane-2,4-dione, a compound structurally related to 3-(2-Aminoethyl)-1lambda

6-thiolane-1,1-dione. It focuses on reductive ring cleavage and novel rearrangements of the carbon skeleton, which are crucial for understanding the chemical behavior and potential applications of such compounds in organic synthesis (Saito & Sato, 1979).

属性

IUPAC Name |

2-(1,1-dioxothiolan-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c7-3-1-6-2-4-10(8,9)5-6/h6H,1-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDUHWBQZJDLJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276784 |

Source

|

| Record name | 3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-Dioxothiolan-3-yl)ethanamine | |

CAS RN |

790594-67-1 |

Source

|

| Record name | 3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B1360297.png)

![Bicyclo[3.2.1]octan-8-one](/img/structure/B1360301.png)